molecular formula C18H19NO6 B050069 Biefm CAS No. 124484-37-3

Biefm

Cat. No. B050069
M. Wt: 345.3 g/mol
InChI Key: XJFIMTYKMDIRNS-KCYZZUKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biefm, also known as 2,3-bisphosphoglycerate-independent phosphoglycerate mutase, is an enzyme that plays a vital role in glycolysis and gluconeogenesis. It catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) without the need for 2,3-bisphosphoglycerate (2,3-BPG), which is required by the other phosphoglycerate mutase enzyme. Biefm has been the subject of numerous scientific studies due to its potential applications in various fields.

Mechanism Of Action

Biefm catalyzes the transfer of a phosphate group from 3-PG to a histidine residue in the enzyme, forming a phosphohistidine intermediate. The intermediate then undergoes a conformational change, leading to the conversion of 3-PG to 2-PG. The mechanism of Biefm is unique in that it does not require the presence of 2,3-BPG, which is required by the other phosphoglycerate mutase enzyme.

Biochemical And Physiological Effects

Biefm plays a critical role in glycolysis and gluconeogenesis, which are essential metabolic pathways in all living organisms. The enzyme helps regulate the levels of 2-PG and 3-PG, which are important intermediates in these pathways. Biefm has also been shown to have a role in the regulation of red blood cell metabolism and oxygen transport.

Advantages And Limitations For Lab Experiments

One advantage of using Biefm in lab experiments is that it does not require the presence of 2,3-BPG, which can complicate experimental procedures. Biefm is also relatively easy to purify and can be produced using recombinant DNA technology. However, one limitation of using Biefm is that it is not as well-studied as other enzymes involved in glycolysis and gluconeogenesis, which can make it more challenging to interpret experimental results.

Future Directions

There are several future directions for research on Biefm. One area of research is to further investigate the role of Biefm in cancer metabolism and its potential as a target for cancer therapy. Another area of research is to explore the potential use of Biefm in metabolic engineering to improve the production of various compounds. Additionally, research on the regulation of Biefm and its physiological effects could lead to a better understanding of the role of this enzyme in metabolism.

Synthesis Methods

Biefm can be synthesized using recombinant DNA technology. The gene encoding for Biefm can be cloned and expressed in a host cell, such as E. coli, to produce the enzyme. The purified enzyme can then be used for various applications.

Scientific Research Applications

Biefm has been studied extensively for its potential applications in biotechnology, medicine, and agriculture. In biotechnology, Biefm can be used as a tool for metabolic engineering to improve the production of various compounds, such as biofuels and pharmaceuticals. In medicine, Biefm has been investigated for its role in cancer metabolism and as a potential target for cancer therapy. In agriculture, Biefm has been studied for its potential use in improving crop yields and stress tolerance.

properties

CAS RN

124484-37-3

Product Name

Biefm

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

3-[(3aR,5R,6R,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione

InChI

InChI=1S/C18H19NO6/c1-18(2)24-15-14(22-9-10-6-4-3-5-7-10)13(23-17(15)25-18)11-8-12(20)19-16(11)21/h3-8,13-15,17H,9H2,1-2H3,(H,19,20,21)/t13-,14-,15-,17-/m1/s1

InChI Key

XJFIMTYKMDIRNS-KCYZZUKISA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C

SMILES

CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C

synonyms

3-(3-O-benzyl-1,2-O-isopropylidene-erythrofuranos-4-yl)maleimide
BIEFM

Origin of Product

United States

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